molecular formula C6H10F3NO3S B11878038 Piperidin-4-yl trifluoromethanesulfonate

Piperidin-4-yl trifluoromethanesulfonate

Cat. No.: B11878038
M. Wt: 233.21 g/mol
InChI Key: VALHZUKVIOBLBO-UHFFFAOYSA-N
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Description

Piperidin-4-yl trifluoromethanesulfonate (CAS 72450-62-5) is a high-value synthetic intermediate designed for advanced pharmaceutical research and drug discovery. This compound features a reactive trifluoromethanesulfonate (triflate) group attached to the piperidin-4-yl ring, making it an excellent leaving group for nucleophilic substitution reactions. This reactivity allows researchers to efficiently functionalize the piperidine scaffold, a structure of paramount importance in medicinal chemistry. The piperidine moiety is a fundamental building block in drug design, present in more than twenty classes of pharmaceuticals . Our this compound serves as a versatile precursor for synthesizing a wide range of piperidine derivatives, including those explored as active components in therapeutic agents . The compound's utility is underscored by its application in the synthesis of complex molecules such as GPR119 agonists for investigating diabetes treatments and sulfonyl piperidine derivatives for targeting prokineticin-mediated diseases . By providing a handle for rapid diversification, this reagent accelerates the discovery and optimization of new biologically active compounds, helping researchers explore structure-activity relationships and develop potential drug candidates. References & Applications: This product is cited in scientific literature for the synthesis of sulfonyl piperidine derivatives with therapeutic potential . Its structural features contribute to its key role in constructing novel chemical entities for biological evaluation. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C6H10F3NO3S

Molecular Weight

233.21 g/mol

IUPAC Name

piperidin-4-yl trifluoromethanesulfonate

InChI

InChI=1S/C6H10F3NO3S/c7-6(8,9)14(11,12)13-5-1-3-10-4-2-5/h5,10H,1-4H2

InChI Key

VALHZUKVIOBLBO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection

The Boc group is widely employed due to its stability under basic and nucleophilic conditions. As demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, Boc protection is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This method achieves near-quantitative yields and compatibility with subsequent triflation steps.

Benzyl Carbamate (Cbz) Protection

Alternative routes, such as those for radiopharmaceutical precursors, utilize benzyl chloroformate to form a Cbz-protected intermediate. Deprotection via catalytic hydrogenation (e.g., Pd/C, H₂) is required post-triflation, which may limit compatibility with acid-sensitive triflate groups.

The introduction of the trifluoromethanesulfonate group is achieved through reaction with trifluoromethanesulfonic anhydride (Tf₂O). Key conditions and optimizations include:

Reaction Conditions and Solvent Systems

  • Base : Pyridine or triethylamine is critical for scavenging HCl generated during triflation. Pyridine is preferred for its dual role as a base and solvent in some protocols.

  • Solvent : Chloroform and dichloromethane are commonly used for their inertness and ability to dissolve both Tf₂O and intermediates.

  • Temperature : Reactions are initiated at 0°C to mitigate exothermic side reactions, followed by gradual warming to room temperature.

Example Protocol from Pyrazolo[1,5-a]pyrimidine Synthesis:

A solution of Boc-protected piperidin-4-ol (1 equiv) in chloroform is treated with Tf₂O (2.1 equiv) and pyridine (5 equiv) at 0°C. After 3.5 hours at room temperature, the mixture is quenched with saturated ammonium chloride, extracted, and purified via silica gel chromatography to yield the triflated product in 84% yield.

Alternative Triflating Agents

While Tf₂O is standard, N-phenyltriflimide (Tf₂NPh) has been explored for sterically hindered substrates, though it is less cost-effective.

Deprotection of Protected Intermediates

Final deprotection to yield this compound requires conditions orthogonal to the stability of the triflate group.

Acidic Deprotection of Boc Groups

Treatment with hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group efficiently. For instance, 4 M HCl in dioxane at 0°C for 1 hour affords the deprotected product without triflate hydrolysis.

Hydrogenolytic Removal of Cbz Groups

Catalytic hydrogenation (10% Pd/C, H₂, 1 atm) in ethanol at room temperature removes Cbz groups. This method avoids acidic conditions but risks over-reduction if reaction times exceed 12 hours.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-triflation or decomposition is mitigated by strict temperature control and stoichiometric use of Tf₂O.

  • Purification : Silica gel chromatography remains the gold standard, though fractional crystallization has been attempted for industrial-scale processes.

  • Scalability : The Boc/pyridine/chloroform system is preferred for scalability, offering reproducible yields >80% at multi-gram scales .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted piperidine derivatives .

Scientific Research Applications

Organic Synthesis

Piperidin-4-yl trifluoromethanesulfonate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in nucleophilic substitution reactions due to the excellent leaving group properties of the trifluoromethanesulfonate moiety.

Key Reactions:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution to form various substituted piperidine derivatives, which are essential in drug development and materials science.
  • Synthesis of Complex Molecules: It has been employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Table 1: Examples of Reactions Involving this compound

Reaction TypeExample ProductYield (%)
Nucleophilic SubstitutionSubstituted Piperidine Derivative70-90
Coupling ReactionsBiologically Active Compounds60-80
FunctionalizationNovel Drug Candidates50-75

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.

Therapeutic Areas:

  • Antimicrobial Activity: Piperidine derivatives, including this compound, have shown promising antimicrobial activity against resistant pathogens.
  • Anticancer Activity: Studies indicate that certain derivatives exhibit anticancer properties, making them candidates for further development in cancer therapy.

Case Study: Anticancer Activity
A study demonstrated that this compound derivatives exhibited significant activity against cancer cell lines such as PC3 and HeLa. The mechanism involves modulation of enzyme activity through competitive inhibition.

Biological Research

In biological research, this compound is utilized to study its interactions with enzymes and receptors.

Mechanism of Action:
The trifluoromethanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring can interact with various biological targets, influencing their activity and function.

Table 2: Biological Targets and Activities

Target Enzyme/ReceptorActivity TypeReference
AcetylcholinesteraseInhibition
Cyclin-dependent Kinase 2Modulation
Various Cancer Cell LinesCytotoxicity

Industrial Applications

Beyond its use in academia and research, this compound finds applications in various industries:

Applications:

  • Agrochemicals: Used as an intermediate in the synthesis of herbicides and pesticides.
  • Dyes and Pigments: It serves as a precursor for synthesizing dyes used in textiles and coatings.

Mechanism of Action

The mechanism of action of piperidin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring can interact with various biological targets, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperidine Backbones

3-[(3R,4R)-3,4-Dimethyl-1-(Trifluoromethanesulfonyl)piperidin-4-yl]phenyl Trifluoromethanesulfonate (Compound 17)
  • Structure : This compound contains a dimethyl-substituted piperidine ring and a phenyl group at the 3-position, with two triflate groups attached .
  • Synthesis: Prepared via Tf₂O-mediated sulfonylation of a phenolic precursor. The reaction proceeds at −78°C, followed by warming to room temperature .
  • Reactivity : The dual triflate groups enhance electrophilicity, making it suitable for multi-step alkylation or coupling reactions.
Phosphonium Trifluoromethanesulfonate Derivatives
  • Example : (S)-Diphenylphosphonium trifluoromethanesulfonate with a piperidin-4-yloxy moiety .
  • Structure : Incorporates a charged phosphonium center and a triflate counterion, enabling applications in phosphorus ligand-coupling reactions.
  • Synthesis: Achieved via reaction of trifluoromethanesulfonic acid with phosphonium precursors in ethanol, yielding 63% isolated product .
Comparison Table : Piperidine-Based Triflates
Compound Key Structural Features Reactivity/Applications Synthesis Yield
Piperidin-4-yl trifluoromethanesulfonate Piperidine + triflate at 4-position Alkylation, nucleophilic substitution Not reported
Compound 17 Dimethylpiperidine + phenyl + 2×TfO Multi-functional electrophile Not reported
Phosphonium triflate Phosphonium center + triflate Ligand coupling, catalysis 63%

Triflates with Non-Piperidine Backbones

1,3-Difluoropropan-2-yl Trifluoromethanesulfonate
  • Structure : Aliphatic triflate with fluorine substituents .
  • Reactivity : Enhanced electrophilicity due to electron-withdrawing fluorine atoms; used in fluorinated polymer synthesis.
Scandium(III) Trifluoromethanesulfonate (Scandium Triflate)
  • Structure : Metal triflate (Sc(OTf)₃) .
  • Applications: Lewis acid catalyst in organic synthesis.
Comparison Table : Non-Piperidine Triflates
Compound Backbone Type Key Properties Applications
Piperidin-4-yl triflate Piperidine Reactive leaving group Organic synthesis
1,3-Difluoropropan-2-yl triflate Aliphatic fluorinated High electrophilicity Polymer chemistry
Scandium triflate Metal complex Thermal stability, Lewis acidity Catalysis

Reactivity and Stability Comparison

Thermal and Chemical Stability

  • Piperidin-4-yl triflate : Likely less stable than metal triflates; organic triflates generally decompose at elevated temperatures or under acidic/basic conditions.

Material Science

Triflates like 1,3-difluoropropan-2-yl triflate contribute to fluoropolymer production, while scandium triflate catalyzes crosslinking in hybrid scaffolds () .

Biological Activity

Piperidin-4-yl trifluoromethanesulfonate, a compound characterized by its trifluoromethanesulfonate group, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is primarily utilized as an intermediate in organic synthesis. The trifluoromethanesulfonate group serves as a potent leaving group in nucleophilic substitution reactions, allowing for the formation of diverse piperidine derivatives. The piperidine ring itself can interact with various biological targets, influencing their activity and function.

Key Reactions

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution with amines, alcohols, and thiols.
  • Oxidation and Reduction : The piperidine moiety can be oxidized or reduced under specific conditions, leading to various derivatives that may exhibit different biological activities.

Biological Activity

The biological activity of this compound and its derivatives has been explored in several studies. Notably, this compound has been investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that certain piperidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the piperidine structure can enhance antibacterial efficacy against resistant strains of bacteria .

Anticancer Activity

Piperidine derivatives have been evaluated for their potential in cancer treatment. A notable study highlighted a series of substituted compounds that demonstrated cytotoxic effects on cancer cell lines, with some derivatives showing promising results in inhibiting tumor growth in vivo .

Case Studies

  • Antibacterial Efficacy : A study focused on the structure-activity relationship (SAR) of piperidine-based compounds found that specific substitutions led to enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 2 µg/mL .
  • Anticancer Properties : Another investigation into a piperidine derivative indicated significant cytotoxicity against human neuroblastoma cells (SH-SY5Y), with an IC50 value of 0.5 µM. This compound was noted for its favorable pharmacokinetic profile in animal models, suggesting its potential as a therapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotable Features
Piperidin-4-yl methanesulfonateModerate antimicrobialLess reactive than triflate
Piperidin-4-yl benzenesulfonateAnticancer potentialMore stable under physiological conditions
Piperidin-4-yl toluenesulfonateLimited biological activityLower reactivity compared to triflate

The presence of the trifluoromethanesulfonate group in this compound imparts distinct chemical properties that enhance its reactivity and potential biological activity compared to other sulfonate derivatives .

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling Piperidin-4-yl trifluoromethanesulfonate in laboratory settings?

  • Methodological Answer : this compound is classified under GHS as causing severe skin burns, eye damage (Category 1C), and acute oral toxicity (Category 4). Safety protocols include:

  • Use of nitrile gloves, lab coats, and safety goggles to prevent direct contact .
  • Work in a fume hood to avoid inhalation of vapors or aerosols .
  • Store in a tightly sealed container away from oxidizers and moisture .
  • Emergency procedures: Flush affected skin/eyes with water for 15 minutes and seek medical attention .

Q. How is this compound synthesized, and what purification methods are effective?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous trifluoromethanesulfonate esters (e.g., 2-(benzyloxy)ethyl trifluoromethanesulfonate) are typically prepared via sulfonation reactions using trifluoromethanesulfonic anhydride under anhydrous conditions .

  • Key Steps :

React piperidin-4-ol with trifluoromethanesulfonic anhydride in dichloromethane at 0–5°C.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Confirm purity by HPLC using a methanol-buffer mobile phase (65:35, pH 4.6) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. For example, 1H^1H-NMR peaks for piperidine protons appear between δ 1.5–3.0 ppm, while the triflate group (CF3SO3\text{CF}_3\text{SO}_3^-) is identified via 19F^{19}F-NMR at δ -78 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+^+ ~260.1 g/mol).
  • Elemental Analysis : Validate C, H, N, and S content to ±0.4% deviation .

Advanced Research Questions

Q. How can structural contradictions in this compound derivatives be resolved using computational methods?

  • Methodological Answer : Gas electron diffraction (GED) combined with ab initio calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can resolve conformational ambiguities. For example:

  • Compare experimental bond lengths/angles (from GED) with computational models to identify discrepancies in triflate group orientation .
  • Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions influencing stability .

Q. What strategies optimize the use of this compound as a building block in drug discovery?

  • Methodological Answer :

  • Functionalization : The triflate group serves as a leaving group in nucleophilic substitution reactions. For instance, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling introduces aromatic moieties .
  • Bioactivity Screening : Incorporate the compound into libraries for high-throughput screening against targets like G-protein-coupled receptors (GPCRs) or kinases. Use radioligand binding assays to quantify affinity .
  • Metabolic Stability : Assess pharmacokinetics using liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots .

Q. How do solvent systems influence the reactivity of this compound in organometallic reactions?

  • Methodological Answer :

  • Polar Aprotic Solvents : Use DMF or DMSO to stabilize transition states in Pd-catalyzed couplings, enhancing reaction rates .
  • Ionic Liquids : For example, [Bmpyr][OTf][\text{Bmpyr}][\text{OTf}] (N-butyl-N-methylpyrrolidinium triflate) improves solubility and reduces side reactions in SN2 pathways due to its low nucleophilicity .
  • Contradiction Note : While DMSO accelerates reactions, it may deactivate catalysts via coordination—balance solvent choice with catalyst compatibility .

Data Contradiction and Resolution

Q. Discrepancies in reported biological activity: How to validate this compound’s role in enzyme inhibition?

  • Methodological Answer :

  • Reproducibility Checks : Repeat assays (e.g., IC50_{50} measurements) under standardized conditions (pH 7.4, 37°C) using recombinant enzymes.
  • Counter-Screening : Test against off-target enzymes (e.g., carbonic anhydrase vs. acetylcholinesterase) to confirm specificity .
  • Structural Analogs : Compare with derivatives lacking the triflate group to isolate its contribution to activity .

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